3-Bromo-5-(difluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

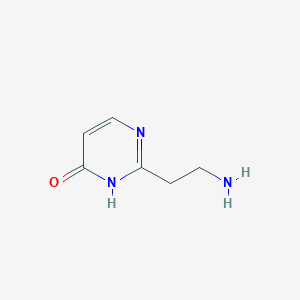

3-Bromo-5-(difluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4BrF2N and a molecular weight of 232.02 . It is used in research and has potential applications in various fields .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(difluoromethyl)benzonitrile consists of a benzene ring with a nitrile group (C≡N) and a difluoromethyl group (CF2H) attached to it . The bromine atom is also attached to the benzene ring .Physical And Chemical Properties Analysis

3-Bromo-5-(difluoromethyl)benzonitrile is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Radioligand Imaging in Brain Research

- A study by Siméon et al. (2012) explored the use of derivatives of benzonitrile, specifically [18F]SP203, as radioligands for imaging brain metabotropic glutamate 5 receptors (mGluR5) using PET in monkeys. They synthesized [11C]SP203, a derivative with a shorter half-life, allowing for multiple scanning sessions in the same subject in a single day. This compound showed promising results as a potential PET radioligand for studying human brain mGluR5, despite its instability in monkey blood (Siméon et al., 2012).

Herbicide Degradation and Environmental Impact

- Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, such as bromoxynil, and their environmental impact. The study highlighted the persistence of certain metabolites in the environment, emphasizing the need for detailed environmental fate assessments of these herbicides (Holtze et al., 2008).

Photosynthesis Inhibition Studies

- Research by Szigeti et al. (1982) investigated the effects of 3,5-disubstituted 4-hydroxy-benzonitriles, including bromoxynil, on photosynthetic parameters in spinach and wheat. This study provided insights into the varying effectiveness of these compounds, contributing to our understanding of their mode of action as photosynthesis inhibitors (Szigeti et al., 1982).

Organometallic Synthesis

- Porwisiak and Schlosser (1996) explored the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material in organometallic synthesis. This study opened avenues for various synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

Molecule-Based Magnets

- Research by Ren et al. (2002) on ion-pair complexes containing bromo compounds, like RbzPyNi(mnt)(2), revealed unusual magnetic properties associated with structural phase transitions. These findings are significant for the development of one-dimensional molecule-based magnets (Ren et al., 2002).

Electrochemical Applications

- Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries. Their findings demonstrated improved cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, highlighting the potential of such additives in enhancing battery performance (Huang et al., 2014).

Safety And Hazards

3-Bromo-5-(difluoromethyl)benzonitrile should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe dust. If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place and kept in a tightly closed container .

Propiedades

IUPAC Name |

3-bromo-5-(difluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEOHZWKAWBOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(difluoromethyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)

![2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2915438.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915449.png)

![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)